1-(Isoquinolin-6-YL)propan-1-one molecular weight and physicochemical properties
1-(Isoquinolin-6-YL)propan-1-one molecular weight and physicochemical properties
1-(Isoquinolin-6-YL)propan-1-one: Comprehensive Physicochemical Profiling and Experimental Methodologies
Executive Summary
In modern medicinal chemistry, the isoquinoline nucleus serves as a privileged scaffold, frequently utilized to target the ATP-binding pockets of critical kinases. 1-(Isoquinolin-6-yl)propan-1-one (CAS: 1053656-04-4) is a highly versatile building block and pharmacophore. By featuring a propan-1-one moiety at the 6-position of the isoquinoline ring, this molecule offers a unique electronic and steric profile that is highly relevant for the development of Rho-associated protein kinase (ROCK) inhibitors.
This technical guide provides a rigorous analysis of the physicochemical properties of 1-(isoquinolin-6-yl)propan-1-one, explains the causality behind its structural behavior, and outlines self-validating experimental protocols for its synthesis and analytical characterization.
Molecular Identity & Physicochemical Profiling
Understanding the exact physicochemical parameters of a scaffold is critical for predicting its pharmacokinetics and optimizing downstream synthetic steps.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1-(Isoquinolin-6-yl)propan-1-one |
| CAS Number | 1053656-04-4 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Monoisotopic Mass | 185.08406 Da |
| SMILES | CCC(=O)c1ccc2cnccc2c1 |
| Topological Polar Surface Area (TPSA) | 29.9 Ų |
| Predicted XLogP3 | ~2.2 |
| pKa (Conjugate Acid) | ~5.0 |
Causality in Physicochemical Behavior
Unsubstituted isoquinoline possesses a pKa of 5.14 [2]. The substitution of a propan-1-one group at the 6-position introduces a strongly electron-withdrawing carbonyl moiety. Through extended resonance and inductive effects across the conjugated benzopyridine system, this modification decreases the electron density on the basic nitrogen (N2). Consequently, the pKa of the conjugate acid is slightly lowered to approximately 5.0.
Application Insight: This subtle pKa shift is highly advantageous for central nervous system (CNS) drug design. At a physiological pH of 7.4, the molecule remains predominantly in its neutral, unprotonated state. Combined with a TPSA of 29.9 Ų and an XLogP3 of ~2.2, the scaffold falls perfectly within the Lipinski and multiparameter optimization (MPO) guidelines for passive membrane permeability and blood-brain barrier (BBB) penetration.
Synthetic Methodology: The Weinreb–Nahm Approach
Direct addition of a Grignard reagent (ethylmagnesium bromide) to an isoquinoline-6-ester or acid chloride typically results in uncontrolled over-addition, yielding an undesired tertiary alcohol. To enforce strict stoichiometric control, the Weinreb–Nahm ketone synthesis is the gold standard [1].
Mechanistic Causality
By first converting isoquinoline-6-carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of the Grignard reagent forms a highly stable, five-membered tetrahedral chelate intermediate. This intermediate is coordinated by the magnesium ion bridging the methoxy oxygen and the developing alkoxide. This chelation physically traps the intermediate, preventing a second nucleophilic attack. The target ketone is only liberated upon targeted aqueous acidic quenching.
Step-by-Step Self-Validating Protocol
Step 1: Weinreb Amide Formation
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Reaction: Suspend isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.
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Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and stir at room temperature for 12 hours.
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In-Process Validation: Monitor via Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the highly polar, baseline-retained carboxylic acid and the emergence of a higher Rf UV-active spot confirms complete conversion.
Step 2: Grignard Addition
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Reaction: Dissolve the purified Weinreb amide in anhydrous THF under an inert argon atmosphere. Cool the system to 0 °C using an ice bath.
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Addition: Dropwise, add ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 1.2 eq) over 20 minutes to maintain internal temperature control.
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In-Process Validation: After 2 hours, quench a 50 µL reaction aliquot into 500 µL of saturated aqueous NH₄Cl. Extract with 500 µL of ethyl acetate and analyze via LC-MS. The presence of the m/z 186.2 [M+H]⁺ peak—and the strict absence of a +28 Da mass (which would indicate over-addition)—validates the integrity of the chelate intermediate.
Step 3: Quench and Isolation
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Quench: Slowly pour the bulk reaction mixture into cold 1M HCl to collapse the tetrahedral intermediate.
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Extraction: Adjust the pH to 8.0 using saturated NaHCO₃ to ensure the isoquinoline nitrogen is deprotonated, then extract with dichloromethane (3 × 50 mL).
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Final Validation: Purify via flash chromatography. Validate the final structure using ¹H NMR (CDCl₃): Look for a distinct triplet at ~1.2 ppm (CH₃) and a quartet at ~3.0 ppm (CH₂), alongside the characteristic downfield isoquinoline aromatic protons (8.5–9.3 ppm).
Pharmacological Relevance: ROCK Inhibition
Isoquinoline derivatives are cornerstone structures in the development of Rho-associated protein kinase (ROCK) inhibitors, such as the clinically approved drug Fasudil[3, 4].
Mechanistic Binding: The isoquinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase (e.g., Met156 in ROCK1), firmly anchoring the molecule within the ATP-binding pocket. The propan-1-one substitution at the 6-position is strategically positioned to project into the hydrophobic specificity pocket of the kinase, enhancing both isoform selectivity and overall binding affinity.
ROCK signaling pathway modulation by isoquinoline-based ATP-competitive inhibitors.
Analytical Characterization Protocol
To ensure the compound meets the >98% purity standard required for biological assays, the following self-validating analytical protocol must be executed.
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Sample Preparation: Dissolve 1 mg of 1-(isoquinolin-6-yl)propan-1-one in 1 mL of LC-MS grade Methanol.
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HPLC Parameters:
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Column: C18 Reverse-Phase (e.g., Waters XBridge, 50 × 2.1 mm, 2.5 µm).
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Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid to ensure the isoquinoline nitrogen is protonated, preventing peak tailing).
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Detection: UV absorbance at 254 nm (optimal for the conjugated benzopyridine system).
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Mass Spectrometry (ESI+):
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Run the MS in Electrospray Ionization positive mode.
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Validation Check: The base peak must be m/z 186.2[M+H]⁺. Furthermore, verify the isotopic distribution; the M+1 peak ( m/z 187.2) should be approximately 13.5% of the base peak intensity, correlating perfectly with the natural ¹³C abundance for a 12-carbon molecule.
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References
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Weinreb ketone synthesis - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]
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Isoquinoline - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]
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Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate. Available at:[Link]
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Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. ACS Publications. Available at:[Link]
